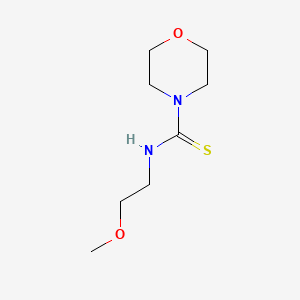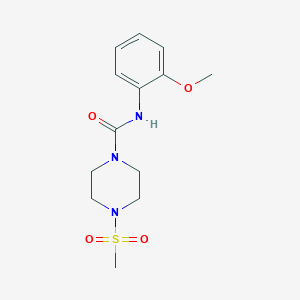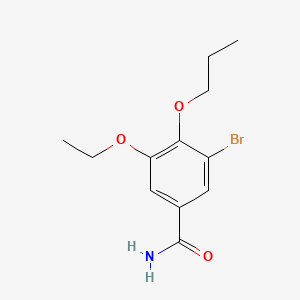![molecular formula C20H16ClFN2O2 B4543022 N-[4-(benzyloxy)phenyl]-N'-(3-chloro-4-fluorophenyl)urea](/img/structure/B4543022.png)
N-[4-(benzyloxy)phenyl]-N'-(3-chloro-4-fluorophenyl)urea
Beschreibung
This section focuses on the context and relevance of "N-[4-(benzyloxy)phenyl]-N'-(3-chloro-4-fluorophenyl)urea" within the field of organic chemistry and pharmaceuticals. The compound belongs to a class of urea derivatives, known for their wide range of biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related urea derivatives involves the reaction of amine-containing compounds with isocyanates or carbamoyl chlorides under specific conditions. For example, a synthesis method for urea derivatives employs reacting 2-(4-fluorophenylamino)-methylphenol with different carbamidophosphoric acid dichlorides in the presence of triethylamine in dry toluene, yielding compounds with significant antimicrobial activity (Haranath et al., 2007). Another synthesis pathway involves the reaction of 1-isocyanatoadamantan-4-one with fluoro- and chlorosubstituted anilines to produce N-(4-oxoadamantan-1-yl)-N'-[fluoro(chloro)phenyl]ureas (Danilov et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of urea derivatives, such as N,N′-Bis(4-fluorophenyl)urea, reveals that benzene rings in these compounds can exhibit varying degrees of torsional angles, influencing the compound's physical and chemical properties. For instance, in one study, the benzene rings were twisted from each other by dihedral angles ranging from 29.69° to 89.83°, highlighting the structural diversity within these compounds (Loh et al., 2010).
Chemical Reactions and Properties
Urea derivatives participate in a variety of chemical reactions, including Lossen rearrangement, which is a method for transforming carboxylic acids into ureas. This process involves intermediate formation of hydroxamic acids, which are then converted into isocyanates and subsequently react with amines to yield ureas. Such reactions can be conducted under mild conditions, avoiding racemization and offering a route to synthesize ureas in an environmentally friendly and cost-effective manner (Thalluri et al., 2014).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-phenylmethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c21-18-12-16(8-11-19(18)22)24-20(25)23-15-6-9-17(10-7-15)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTFQANKKVPXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Benzyloxy)phenyl]-3-(3-chloro-4-fluorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dibenzyl-N'-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4542940.png)

![4-methoxy-N-[2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4542955.png)
![N-(3,4-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4542966.png)
![2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4542969.png)
![allyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4542974.png)
![N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide](/img/structure/B4542975.png)



![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B4543007.png)
![2-methyl-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4543008.png)
![4-[2-(2-allylphenoxy)ethoxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B4543011.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4543025.png)